1-Pyrrolidin-2-yl propan-1-ol
Description
1-Pyrrolidin-2-yl propan-1-ol (CAS: 123620-80-4), also known as (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol, is a chiral secondary alcohol with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . It features a phenyl group attached to a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) and a hydroxyl group on the propanol backbone. This compound is synthesized for research purposes and is characterized by high purity (>98.0% by GC) . Its stereochemistry and structural complexity make it relevant in pharmaceutical and organic synthesis studies.
Properties
CAS No. |
100869-02-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.202 |
Purity |
95% min. |
Synonyms |
1-Pyrrolidin-2-yl propan-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound is compared to the following analogs:
Key Structural Insights :
- Chirality : Unlike simpler alcohols (e.g., propan-1-ol), 1-pyrrolidin-2-yl propan-1-ol has a stereogenic center, influencing its reactivity and biological activity .
- Aromatic vs. Aliphatic : The phenyl group in 1-pyrrolidin-2-yl propan-1-ol contrasts with aliphatic chains in propan-1-ol or branched structures in 2,2-dimethyl derivatives .
- Heterocycles: The pyrrolidine ring differentiates it from pyridine-containing analogs (e.g., 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol) .
Physical and Chemical Properties
Boiling Points and Solubility:
- 1-Pyrrolidin-2-yl propan-1-ol : Higher boiling point (estimated >250°C due to molecular weight and hydrogen bonding) compared to propan-1-ol (97°C) .
- Propan-1-ol vs. Propan-2-ol : Propan-2-ol has a lower boiling point (82°C) due to reduced hydrogen bonding in secondary alcohols .
- Solubility : 1-Pyrrolidin-2-yl propan-1-ol is less water-soluble than linear alcohols due to its hydrophobic phenyl and pyrrolidine groups .
Reactivity:
- Kinetic Behavior : Propan-1-ol reacts with Cl atoms in zero air, serving as a reference in atmospheric chemistry studies .
- Reduction Reactions : Unlike primary alcohols (e.g., propan-1-ol), secondary alcohols like 1-pyrrolidin-2-yl propan-1-ol may exhibit steric hindrance in oxidation/reduction reactions .
Spectroscopic Differentiation
- IR Spectroscopy :
- Fingerprint Region : Propan-1-ol and propan-2-ol share similar O-H stretches (~3200–3600 cm⁻¹) but differ in fingerprint regions (500–1500 cm⁻¹) due to structural isomerism .
- 1-Pyrrolidin-2-yl propan-1-ol : Unique peaks in the fingerprint region from pyrrolidine ring vibrations and phenyl C-H bending .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Pyrrolidin-2-yl propan-1-ol, and what factors influence yield and purity?
- Methodological Answer : A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes, such as coupling pyrrolidine derivatives with propanol precursors. Catalytic hydrogenation or reductive amination may be employed, with AgCl/Au catalysts (e.g., AgCl/Au-D/SrFeO₃) showing selectivity for alcohol formation . Reaction conditions (e.g., temperature, catalyst ratio) critically affect yield; higher Ag content in AgCl/Au catalysts promotes combustion over alcohol selectivity .
Q. How can the stereochemistry of 1-Pyrrolidin-2-yl propan-1-ol be determined using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving stereochemistry. The hydroxyl group's position and pyrrolidine ring conformation can be validated via Hirshfeld surface analysis. SHELX's robustness in handling high-resolution or twinned data ensures accurate stereochemical assignments .
Advanced Research Questions
Q. What reaction mechanisms explain the selective formation of 1-Pyrrolidin-2-yl propan-1-ol derivatives under varying catalytic conditions?
- Methodological Answer : Density-functional theory (DFT) studies suggest a mechanism involving propylene adsorption on catalyst surfaces (e.g., AgCl/Au), forming a linear oxametallacycle intermediate. Hydrogenation of this intermediate directly yields the alcohol, while competing pathways (e.g., allyl alcohol formation) are minimized by optimizing Au/Ag ratios. In situ XPS measurements can track surface oxidation states during catalytic cycles .
Q. How do enantiomeric differences impact the biological activity of 1-Pyrrolidin-2-yl propan-1-ol analogs?
- Methodological Answer : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent receptor-binding profiles. For example, (S)-enantiomers may show higher affinity for neurotransmitter receptors due to spatial compatibility. Comparative assays (e.g., enzyme inhibition studies) paired with molecular docking simulations can quantify stereochemical effects on activity .
Q. What analytical techniques are recommended for quantifying trace impurities in 1-Pyrrolidin-2-yl propan-1-ol samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection, validated against pharmaceutical-grade reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)), ensures sensitivity for impurities <0.1%. Mass spectrometry (LC-MS) further identifies degradation products, such as oxidized pyrrolidine derivatives .
Q. What safety protocols are essential when handling 1-Pyrrolidin-2-yl propan-1-ol, given its potential toxicological profile?
- Methodological Answer : Use NIOSH-certified respirators (e.g., OV/AG/P99) for vapor protection and nitrile gloves to prevent dermal exposure. Toxicity assessments (per IARC/ACGIH guidelines) classify analogs as potential carcinogens; thus, fume hoods and closed-system transfers are mandatory. Regular monitoring of airborne concentrations via gas chromatography is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
